REACTION_CXSMILES
|
C[O:2]C.[F:4][C:5]([F:12])([F:11])[C:6]([F:10])=[C:7](F)[F:8].C[O-].[Na+]>CO>[F:10][CH:6]([C:5]([F:12])([F:11])[F:4])[C:7]([F:8])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
SbF5
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred on a still with a Dry Ice-acetone trap
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a still pot was cooled in a Dry Ice-acetone bath
|
Type
|
CUSTOM
|
Details
|
the cooling bath removed
|
Type
|
CUSTOM
|
Details
|
was vigorous below room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed until all of the product
|
Type
|
CUSTOM
|
Details
|
had collected in the Dry Ice-acetone trap
|
Type
|
DISTILLATION
|
Details
|
Material in the trap was redistilled in a low-temperature still
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |